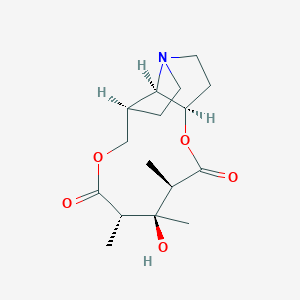
2-(3,4-Dichlorophenyl)-2-pyrrolidin-1-yl-acetonitrile
Overview
Description
The compound “2-(3,4-Dichlorophenyl)-2-pyrrolidin-1-yl-acetonitrile” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . It also has a dichlorophenyl group, which is a phenyl group (a ring of six carbon atoms) with two chlorine atoms attached . The nitrile group (-CN) is a functional group consisting of a carbon atom triple-bonded to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental methods. These properties may include melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthetic Methodologies : Research on the synthesis of related compounds, such as clopidogrel, highlights the interest in developing efficient synthetic routes for compounds with potential pharmacological activities. Such methodologies could be relevant for the synthesis and modification of 2-(3,4-Dichlorophenyl)-2-pyrrolidin-1-yl-acetonitrile for various applications (Saeed et al., 2017).
Chemical Properties and Interactions : Studies on the chemistry and properties of compounds like 2,6-bis-(benzimidazol-2-yl)-pyridine and their complexes provide insights into how structural variations in compounds influence their chemical behavior, interactions, and potential applications in various fields, including pharmaceuticals and materials science (Boča et al., 2011).
Pharmacological Applications : The pyrrolidine scaffold, a structural component found in many biologically active compounds, is widely investigated for its potential in drug discovery. This research area could be relevant for exploring the pharmacological applications of 2-(3,4-Dichlorophenyl)-2-pyrrolidin-1-yl-acetonitrile, given its pyrrolidine moiety (Li Petri et al., 2021).
Environmental Impact and Degradation : Research on the environmental impact and degradation pathways of related compounds, such as chlorophenols, can provide insights into the ecological aspects and biodegradability of 2-(3,4-Dichlorophenyl)-2-pyrrolidin-1-yl-acetonitrile, which is important for assessing its environmental footprint (Krijgsheld & Gen, 1986).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(3,4-dichlorophenyl)-2-pyrrolidin-1-ylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2/c13-10-4-3-9(7-11(10)14)12(8-15)16-5-1-2-6-16/h3-4,7,12H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKASVTNUQXFRLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C#N)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)-2-pyrrolidin-1-yl-acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B3038074.png)






![3-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B3038085.png)